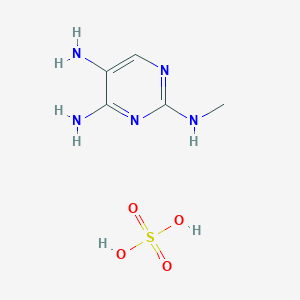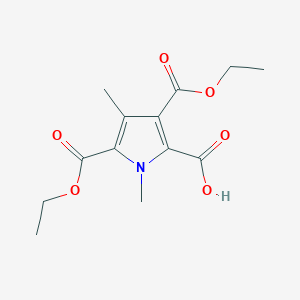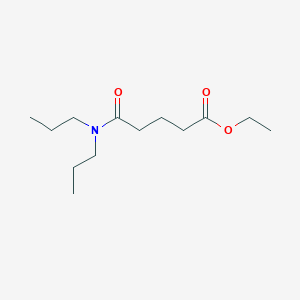![molecular formula C20H14ClNO3 B14006617 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyridoisoquinoline core.
Vorbereitungsmethoden
The synthesis of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyridoisoquinoline core through cyclization reactions, followed by chlorination and oxidation steps to introduce the chloro and oxo functionalities, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridoisoquinoline derivatives, such as:
4-OXO-4H-1-BENZOPYRAN-2-CARBOXYLIC ACID: Shares a similar core structure but differs in functional groups.
7-CHLORO-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID: Another related compound with different substituents. The uniqueness of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H14ClNO3 |
|---|---|
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
10-chloro-4-oxo-3-phenyl-6,7-dihydrobenzo[a]quinolizine-1-carboxylic acid |
InChI |
InChI=1S/C20H14ClNO3/c21-14-7-6-13-8-9-22-18(15(13)10-14)17(20(24)25)11-16(19(22)23)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,24,25) |
InChI-Schlüssel |
VZEBHZYSIFGQFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C(C=C(C2=O)C3=CC=CC=C3)C(=O)O)C4=C1C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


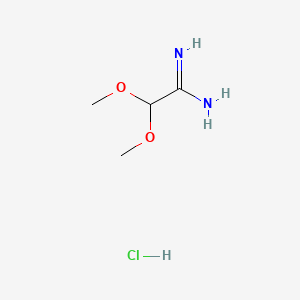
![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
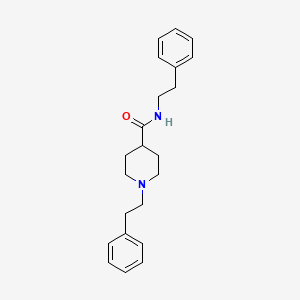
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)

![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
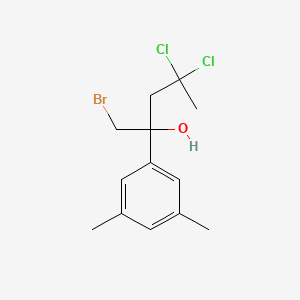

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)

